molecular formula C10H17NO2 B8392468 Ethyl cyclohex-3-en-1-ylmethylcarbamate

Ethyl cyclohex-3-en-1-ylmethylcarbamate

Cat. No. B8392468
M. Wt: 183.25 g/mol
InChI Key: RKABMXMQHVWDHI-UHFFFAOYSA-N
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Patent
US07897611B2

Procedure details

Cyclohex-3-enylmethylamine (10 g, 90 mmol) was dissolved in 200 mL of dichloromethane and cooled in an ice bath. Triethylamine (16.8 mL, 120 mmol) was added, followed by drop-wise addition of ethyl chloroformate (10.9 g, 0.100 mol). The mixture was stirred overnight at ambient temperature, then washed with water, dilute HCl, dilute aqueous sodium hydroxide, and brine (50 mL each). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the crude carbamate (14 g, 85%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][NH2:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C(N(CC)CC)C.Cl[C:17]([O:19][CH2:20][CH3:21])=[O:18]>ClCCl>[CH:1]1([CH2:7][NH:8][C:17](=[O:18])[O:19][CH2:20][CH3:21])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC=CCC1)CN
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
16.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10.9 g
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
WASH
Type
WASH
Details
washed with water, dilute HCl, dilute aqueous sodium hydroxide, and brine (50 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC=CCC1)CNC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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